N-Butyl-2,2-diphenylacetamide chemical structure and properties
N-Butyl-2,2-diphenylacetamide chemical structure and properties
An In-depth Technical Guide to N-Butyl-2,2-diphenylacetamide
Executive Summary
This technical guide provides a comprehensive overview of N-Butyl-2,2-diphenylacetamide, a derivative of the diphenylacetamide scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the core aspects of the compound, including its chemical structure, physicochemical properties, a detailed synthetic pathway, and methods for its characterization. While experimental data on the biological profile of this specific molecule is limited, this guide synthesizes information from structurally related compounds to discuss its potential pharmacological activities and proposes experimental protocols for future investigation. All technical information is supported by authoritative references to ensure scientific integrity.
Introduction to the Diphenylacetamide Scaffold
The diphenylacetamide moiety is a recognized pharmacophore present in various biologically active compounds. Its rigid, lipophilic structure, provided by the two phenyl rings, allows for diverse interactions with biological targets. The amide linkage offers a site for hydrogen bonding, a critical feature for receptor binding. Modification of the amide substituent, in this case with an N-butyl group, allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. This guide focuses specifically on the N-butyl derivative, providing a foundational understanding for its synthesis, characterization, and potential therapeutic exploration.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's chemical and physical properties is fundamental for its application in research and development.
Nomenclature and Chemical Structure
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IUPAC Name: N-butyl-2,2-diphenylacetamide[1]
The structure consists of a central acetamide core where the alpha-carbon is substituted with two phenyl groups, and the amide nitrogen is substituted with a butyl group.
Caption: 2D Chemical Structure of N-Butyl-2,2-diphenylacetamide.
Physicochemical Properties
The table below summarizes key physicochemical properties. Experimental values for this specific compound are not widely published; therefore, predicted values from reliable computational models are included and noted.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁NO | [1][2] |
| Molecular Weight | 267.37 g/mol | [2] |
| XlogP (Predicted) | 4.1 | [1] |
| Monoisotopic Mass | 267.16232 Da | [1] |
| Stereochemistry | Achiral | [2][3] |
| Charge | 0 | [2][3] |
Synthesis and Characterization
The synthesis of N-aryl and N-alkyl diphenylacetamides is well-established, typically proceeding through the formation of an amide bond.
Synthetic Strategy
The most direct and common method for synthesizing N-Butyl-2,2-diphenylacetamide is the acylation of n-butylamine with a reactive derivative of diphenylacetic acid, such as diphenylacetyl chloride. This method is favored due to the high reactivity of the acid chloride, which allows the reaction to proceed under mild conditions, and the ready availability of the starting materials. The causality behind this choice is atom economy and high yield; the primary byproduct, hydrochloric acid, is easily neutralized and removed.
Experimental Protocol: Synthesis via Acylation
This protocol describes a standard laboratory procedure for the synthesis of N-Butyl-2,2-diphenylacetamide.
Materials:
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Diphenylacetyl chloride
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n-Butylamine
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Triethylamine (or another suitable non-nucleophilic base)
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Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
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1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reactant Setup: In a clean, dry round-bottom flask, dissolve n-butylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM under a nitrogen or argon atmosphere.
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Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction and minimize side reactions.
-
Addition of Acid Chloride: Dissolve diphenylacetyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 30 minutes using a dropping funnel.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up:
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Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl to remove excess amine and triethylamine hydrochloride.
-
Wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash with brine to remove residual water-soluble components.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Validation
The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel. The purity of the final compound should be validated by analytical techniques such as HPLC and melting point determination.
Workflow Diagram: Synthesis and Purification
Caption: Generalized workflow for the synthesis of N-Butyl-2,2-diphenylacetamide.
Spectroscopic Analysis
¹H NMR Spectroscopy:
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Aromatic Protons: Multiplets in the range of 7.20-7.40 ppm corresponding to the ten protons of the two phenyl rings.
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Methine Proton: A singlet around 5.0 ppm for the CH proton alpha to the carbonyl and phenyl groups.
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Amide NH Proton: A broad singlet or triplet, typically between 5.5-6.5 ppm, which may exchange with D₂O.
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Butyl Group Protons:
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A triplet around 3.2 ppm (2H, -NH-CH₂ -).
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A multiplet around 1.4-1.5 ppm (2H, -CH₂-CH₂ -CH₂-CH₃).
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A multiplet around 1.3-1.4 ppm (2H, -CH₂-CH₂-CH₂ -CH₃).
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A triplet around 0.9 ppm (3H, -CH₃ ).
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¹³C NMR Spectroscopy:
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Carbonyl Carbon: A signal around 170-172 ppm.
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Aromatic Carbons: Multiple signals between 127-142 ppm.
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Methine Carbon: A signal around 58-60 ppm for the C H(Ph)₂ carbon.
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Butyl Group Carbons: Signals for the four distinct carbons of the butyl chain, typically in the range of 13-40 ppm.
Mass Spectrometry (MS):
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[M+H]⁺: The protonated molecular ion peak is expected at m/z 268.17.
-
[M+Na]⁺: The sodium adduct may be observed at m/z 290.15.
-
Fragmentation: Common fragmentation patterns would involve the loss of the butyl group or cleavage at the amide bond.
Potential Biological and Pharmacological Profile
Direct experimental data on the biological activity of N-Butyl-2,2-diphenylacetamide is scarce in the published literature. However, the broader class of N-aryl and N-alkyl diphenylacetamide derivatives has been investigated for a range of pharmacological activities, providing a basis for hypothesizing the potential applications of this compound[5].
Predicted Biological Activities
Derivatives of the diphenylacetamide scaffold have shown promise in several therapeutic areas:
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Antimicrobial Activity: Amide structures are known to exhibit antibacterial and antifungal properties[6].
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Analgesic and Anti-inflammatory Activity: Some diphenylacetamide derivatives have been explored as potential non-steroidal anti-inflammatory drugs (NSAIDs), possibly through the inhibition of cyclooxygenase (COX) enzymes[5].
-
Antiviral Activity: The scaffold has been incorporated into molecules with reported antiviral effects[5].
The N-butyl group increases the lipophilicity of the molecule, which could enhance its ability to cross biological membranes and potentially improve its potency or alter its target selectivity compared to other derivatives.
Postulated Mechanism of Action: COX Inhibition
A plausible, though unconfirmed, mechanism for potential analgesic action is the inhibition of COX enzymes, which are central to the inflammatory pathway.
Caption: Hypothesized mechanism of action via COX enzyme inhibition.
Suggested In Vitro Assay Protocol: COX Inhibitory Assay
To validate the hypothesized anti-inflammatory activity, a standard COX fluorescent inhibitor screening assay can be employed.
Objective: To determine the IC₅₀ value of N-Butyl-2,2-diphenylacetamide against COX-1 and COX-2 enzymes.
Materials:
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COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorescent probe
-
Test compound (N-Butyl-2,2-diphenylacetamide)
-
Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: To each well of the microplate, add the assay buffer, heme, COX enzyme (either COX-1 or COX-2), and the fluorescent probe.
-
Inhibitor Addition: Add the diluted test compound or reference inhibitor to the appropriate wells. Include a control with only DMSO.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence intensity over time using a plate reader (Excitation/Emission ~535/590 nm).
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Safety and Handling
While a specific Safety Data Sheet (SDS) for N-Butyl-2,2-diphenylacetamide is not widely available, precautions should be based on data for structurally similar amide compounds[7][8].
Toxicological Summary
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Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin, similar to other bioactive amide compounds[8].
-
Irritation: May cause skin, eye, and respiratory irritation[8][9].
-
Chronic Exposure: The effects of prolonged exposure are unknown. May cause damage to organs through repeated exposure[7].
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.
Storage and Stability
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Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.
-
Stability: Stable under normal storage conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents[7].
Conclusion and Future Directions
N-Butyl-2,2-diphenylacetamide is a synthetically accessible derivative of a pharmacologically relevant scaffold. This guide provides the foundational knowledge for its synthesis, purification, and characterization. While its biological profile is not yet defined, the activities of related compounds suggest that it is a promising candidate for screening in antimicrobial, anti-inflammatory, and other therapeutic discovery programs. Future research should focus on the experimental validation of its physicochemical properties, a comprehensive evaluation of its biological activities through in vitro and in vivo assays, and a thorough toxicological assessment to establish a complete profile of the compound.
References
- N-BUTYL-2,2-DIPHENYLACETAMIDE - gsrs. [URL: https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVH08Q95RW]
- N-(4-BUTYLPHENYL)-2,2-DIPHENYLACETAMIDE | CAS 5404-36-4. [URL: https://www.chemspace.com/compounds/MM5404364N14]
- N-butyl-2,2-diphenylacetamide (C18H21NO) - PubChemLite. [URL: https://pubchemlite.org/compound/N-butyl-2_2-diphenylacetamide]
- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC207620050&productDescription=N%2CN-DIETHYLACETAMIDE+5ML&vendorId=VN00032119&countryCode=US&language=en]
- 2,2-Diphenylacetamide | C14H13NO | CID 78420 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Diphenylacetamide]
- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/137529]
- Chemical Properties of Acetamide, N-butyl- (CAS 1119-49-9) - Cheméo. [URL: https://www.chemeo.com/cid/70-983-9/Acetamide-N-butyl-.php]
- N-BUTYL-2,2-DIPHENYLACETAMIDE - Inxight Drugs. [URL: https://drugs.
- 2 - SAFETY DATA SHEET. [URL: https://www.fishersci.com/store/msds?partNumber=AC130440250&productDescription=2-PHENYLACETAMIDE%2C+99%25+25GR&vendorId=VN00032119&countryCode=US&language=en]
- NMR Chemical Shifts. [URL: https://pubs.acs.org/doi/pdf/10.1021/jo971176v]
- Safety Data Sheet - Cayman Chemical. [URL: https://cdn.caymanchem.com/cdn/msds/36364m.pdf]
- A Comparative Guide to the Synthesis and Biological Activities of N-Aryl-Diphenylacetamide Derivatives - Benchchem. [URL: https://www.benchchem.
- Phenylacetamides | Fisher Scientific. [URL: https://www.fishersci.com/us/en/browse/90115001/phenylacetamides]
- N,N-diethyl-2,2-diphenylacetamide Properties. [URL: https://comptox.epa.gov/dashboard/chemical/details/DTXSID80281678]
- SAFETY DATA SHEET - TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/D0868_EG_EN.pdf]
- N-butyl-N-phenylacetamide - Stenutz. [URL: https://www.stenutz.eu/chem/solv221.php]
- N,N-Diphenylacetamide 519-87-9 | TCI EUROPE N.V. [URL: https://www.tcichemicals.com/BE/en/p/D0868]
- Acetamide, N-butyl- - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1119499&Mask=40]
- 2,2-Diphenylacetamide | CAS 4695-13-0 | SCBT. [URL: https://www.scbt.com/p/2-2-diphenylacetamide-4695-13-0]
- US7186860B2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Google Patents. [URL: https://patents.google.
- Figure S15. FTIR spectrum of N-butyl-2-phenylacetamide (3). - ResearchGate. [URL: https://www.researchgate.net/figure/FTIR-spectrum-of-N-butyl-2-phenylacetamide-3_fig16_234151703]
- Application Notes and Protocols: Spectroscopic Analysis of N-(2-chlorobenzyl)-2,2-diphenylacetamide - Benchchem. [URL: https://www.benchchem.com/uploads/7/0/9/3/70932225/b350136_spectroscopic_analysis.pdf]
- Note Synthesis/Isolation of darifenacin hydrobromide by-products. [URL: https://www.scielo.br/j/jbcms/a/dK8d9L8F6gYqC5q9G6tLz9h/?
- Approach for the synthesis of N-phenylamides from β-ketobutylanilides using dimethylformamide and dimethylacetamide as the acyl donors - ResearchGate. [URL: https://www.researchgate.net/publication/271201977_Approach_for_the_synthesis_of_N-phenylamides_from_b-ketobutylanilides_using_dimethylformamide_and_dimethylacetamide_as_the_acyl_donors]
- N,N-Diphenylacetamide - CAS Common Chemistry. [URL: https://commonchemistry.cas.org/detail?cas_rn=519-87-9]
- Supplementary Information - The Royal Society of Chemistry. [URL: https://www.rsc.
- 2,2-DIPHENYLACETAMIDE AldrichCPR - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s631671]
- N,N-DIPHENYLACETAMIDE | 519-87-9 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710461.htm]
- N,2-Diphenylacetamide | C14H13NO | CID 225533 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N_2-Diphenylacetamide]
- 621-06-7(2,N-DIPHENYLACETAMIDE) Product Description - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0273752_EN.htm]
- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - MDPI. [URL: https://www.mdpi.com/1420-3049/25/8/1772]
- Acetamide, N-butyl- - the NIST WebBook - National Institute of Standards and Technology. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1119499&Type=JANAFG&Table=C4H6O3%20%2B%20C4H11N%20%3D%20C6H13NO%20%2B%20C2H4O2]
- Diphenylamine.
Sources
- 1. PubChemLite - N-butyl-2,2-diphenylacetamide (C18H21NO) [pubchemlite.lcsb.uni.lu]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. N-BUTYL-2,2-DIPHENYLACETAMIDE [drugs.ncats.io]
- 4. 2,2-Diphenylacetamide | C14H13NO | CID 78420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
